molecular formula C10H12N2O B2405039 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide CAS No. 220247-53-0

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Cat. No. B2405039
CAS RN: 220247-53-0
M. Wt: 176.219
InChI Key: DPCGMMLZFLMVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity .


Synthesis Analysis

The structure-based design of 1,2,3,4-tetrahydroisoquinoline derivatives as selective DDR1 inhibitors has been reported . A series of these derivatives were designed as novel, selective DDR1 inhibitors in which a pyrimidinyl group was utilized as the potential hinge binding moiety .

Scientific Research Applications

Solid-Phase Synthesis Applications

1,2,3,4-Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline-7-carboxamide, find applications in solid-phase synthesis. For instance, the Pictet-Spengler reaction, a chemical reaction used to synthesize tetrahydroisoquinoline derivatives, can be employed in the solid-phase synthesis of these compounds. This process involves the use of support-bound tyrosine esters and allows for the generation of a variety of tetrahydroisoquinoline derivatives (Kane et al., 2004).

Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including carboxamides and carboxylic acids, is another significant area of research. These compounds are synthesized via multi-component reactions involving isocyanides, which yields carboxamides in moderate to good yields. Such synthetic methods are crucial for creating various derivatives for potential applications in pharmacology and chemistry (Schuster et al., 2010).

Development of Novel Chemical Entities

This compound derivatives are also explored for developing novel chemical entities. For example, Ugi-type reactions involving tetrahydroisoquinoline, isocyanides, and carboxylic acids in the presence of iodoxybenzoic acid lead to the formation of novel compounds. These synthetic strategies are instrumental in the creation of new molecules with potential applications in various fields, including medicinal chemistry (Ngouansavanh & Zhu, 2007).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, tetrahydroisoquinoline derivatives, including the 7-carboxamide variant, are studied for their potential biological activities. One such study involves the synthesis of tetrahydroisoquinoline 1-carboxamides as growth hormone secretagogues, indicating a potential application in endocrinology (Li et al., 2005).

Asymmetric Synthesis

Asymmetric synthesis of functionalized tetrahydroisoquinolines is another area where this compound and its derivatives are relevant. This includes the synthesis of chiral aziridine-2-carboxylates, which are precursors for tetrahydroisoquinoline containing heterocycles. Such research is vital for creating stereochemically complex molecules for pharmaceutical applications (Lee et al., 2012).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGMMLZFLMVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.